molecular formula C16H16O3 B3055055 2-Phenoxyethyl phenylacetate CAS No. 6290-43-3

2-Phenoxyethyl phenylacetate

Cat. No.: B3055055
CAS No.: 6290-43-3
M. Wt: 256.3 g/mol
InChI Key: RCAWJQNDOGDBON-UHFFFAOYSA-N
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Description

2-Phenoxyethyl phenylacetate is an organic compound with the molecular formula C16H16O3. It is an ester formed from phenylacetic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including perfumery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 2-phenoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is heated and stirred, and the ester is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl phenylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenylacetic acid and 2-phenoxyethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and 2-phenoxyethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Phenoxyethyl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations and as a fragrance fixative in pharmaceutical products.

    Industry: Utilized in the production of perfumes and fragrances due to its pleasant odor and fixative properties.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl phenylacetate involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    Phenylacetic acid: A precursor in the synthesis of 2-phenoxyethyl phenylacetate.

    2-Phenoxyethanol: Another precursor used in the esterification process.

    Ethyl phenylacetate: An ester with similar structural features but different applications.

Uniqueness: this compound is unique due to its dual functionality as both an ester and an aromatic compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in the fragrance industry.

Properties

IUPAC Name

2-phenoxyethyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWJQNDOGDBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278231
Record name 2-phenoxyethyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-43-3
Record name NSC6677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenoxyethyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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